

The Discovery and Development of AKP-11: A Next-Generation S1P1 Agonist

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Compound of Interest

Compound Name: AKP-11

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sphingosine-1-phosphate (S1P) receptor modulators have emerged as a significant class of therapeutics for autoimmune diseases, primarily by regulating lymphocyte trafficking. The first-in-class agent, FTY720 (Fingolimod), demonstrated the clinical potential of this mechanism. However, its non-selective profile and pro-drug nature presented opportunities for the development of more targeted and safer second-generation compounds. This technical guide details the discovery and development of **AKP-11**, a novel, potent, and highly selective direct agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). Developed by Akaal Pharma, **AKP-11** has been investigated as both an oral and topical treatment for autoimmune conditions such as multiple sclerosis (MS) and psoriasis, offering a promising safety and efficacy profile.^{[1][2]}

Discovery and Rationale

The development of **AKP-11** was driven by the need for an S1P1 agonist with an improved safety profile compared to FTY720. A key differentiator is that **AKP-11** is a direct S1P1 agonist, whereas FTY720 is a pro-drug that requires phosphorylation by sphingosine kinase to become active.^[3] This direct mechanism of action potentially contributes to a more predictable pharmacokinetic and pharmacodynamic profile. Furthermore, **AKP-11** was designed to be highly selective for the S1P1 receptor subtype, aiming to minimize off-target effects associated

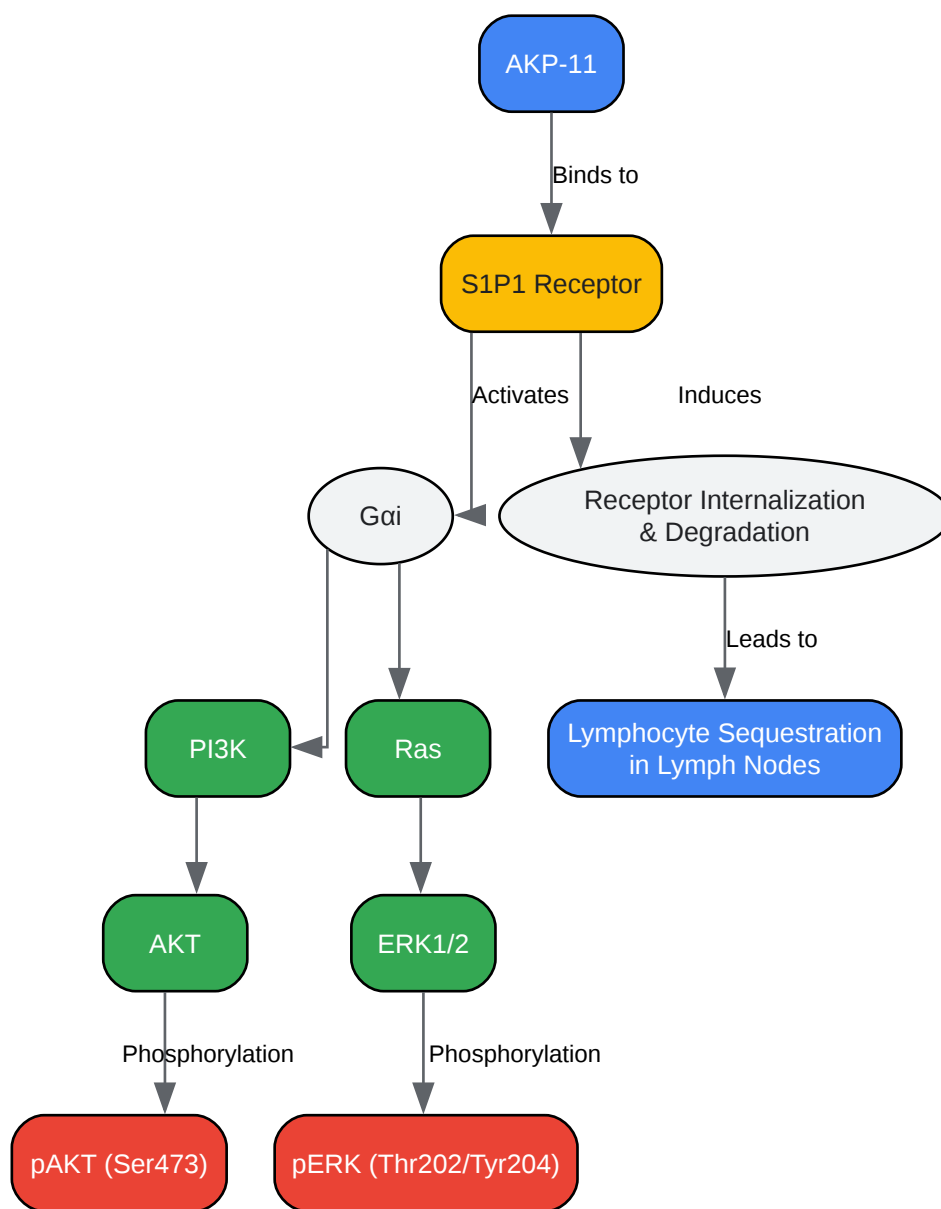
with the modulation of other S1P receptor subtypes, which have been linked to adverse effects such as bradycardia.[3]

Mechanism of Action

AKP-11 exerts its therapeutic effects by acting as a functional antagonist of the S1P1 receptor. Upon binding to S1P1 on lymphocytes, **AKP-11** induces the internalization and subsequent degradation of the receptor.[3] This downregulation of S1P1 renders lymphocytes unresponsive to the endogenous S1P gradient, which is crucial for their egress from secondary lymphoid organs. Consequently, lymphocytes are sequestered in the lymph nodes, leading to a reduction of circulating lymphocytes in the bloodstream and limiting their infiltration into target tissues, such as the central nervous system in multiple sclerosis or the skin in psoriasis.[3]

Signaling Pathways

Activation of the S1P1 receptor by **AKP-11** triggers downstream intracellular signaling cascades. Key pathways involved include the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Extracellular signal-regulated kinase (ERK) pathway.[3] These pathways are crucial for various cellular processes, and their activation by **AKP-11** is a hallmark of its S1P1 agonist activity.



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Figure 1: AKP-11 Signaling Pathway.

Preclinical Development

In Vitro Studies

The initial characterization of **AKP-11** was performed in cell-based assays. Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor (CHO-S1P1) were utilized to assess the compound's effect on receptor internalization and downstream signaling. These

studies demonstrated that **AKP-11** induces the internalization of the S1P1 receptor and leads to the phosphorylation of AKT and ERK, confirming its agonist activity.[\[3\]](#)

In Vivo Studies: Experimental Autoimmune Encephalomyelitis (EAE) Model

The efficacy of oral **AKP-11** was evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) rat model, a standard preclinical model for multiple sclerosis. In a direct comparison with FTY720, **AKP-11** demonstrated comparable therapeutic efficacy in attenuating the clinical signs of EAE when administered orally.[\[1\]](#)

Table 1: Efficacy of Oral **AKP-11** in the EAE Rat Model

Treatment Group	Dose	Mean Maximum Clinical Score	p-value vs. Vehicle
Vehicle	-	~3.5	-
AKP-11	1.3 mg/kg	~1.5	<0.001

| FTY720 | 1.0 mg/kg | ~1.5 | <0.001 |

Data adapted from Samuvel et al., 2015.[\[1\]](#)

A key finding from the preclinical studies was the differential effect of **AKP-11** and FTY720 on lymphocyte counts. While both compounds induced lymphopenia, the effect of **AKP-11** was milder and more readily reversible upon cessation of treatment.[\[3\]](#)

Table 2: Effect of **AKP-11** and FTY720 on Peripheral Blood Lymphocyte (PBL) Count in Rats

Treatment Group	Dose	% Reduction in Total Lymphocytes (24h post-dose)	% Reduction in T-Lymphocytes (24h post-dose)
AKP-11	1.3 mg/kg	48%	41%

| FTY720 | 1.0 mg/kg | 78% | 90% |

Data adapted from Samuvel et al., 2015.

Furthermore, **AKP-11** exhibited a superior safety profile with undetectable effects on bradycardia and reduced lung vascular leaks compared to FTY720 in rodent models.[3]

Clinical Development

Phase 1 Studies: Topical **AKP-11** for Psoriasis

AKP-11 has also been formulated for topical administration for the treatment of skin inflammatory conditions like psoriasis. A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, and efficacy of topical **AKP-11** in healthy volunteers and patients with mild-to-moderate plaque psoriasis.[4]

The randomized, double-blind, placebo-controlled study involved daily application of an **AKP-11** ointment for 28 days. The results showed that topical **AKP-11** was safe, well-tolerated, and led to a significant reduction in the local psoriasis severity index (LPSI) compared to baseline ($p=0.0016$).[4] Importantly, pharmacokinetic analysis revealed no detectable plasma levels of **AKP-11**, highlighting the potential for a large therapeutic index with topical application.[4]

Table 3: Phase 1 Clinical Trial of Topical **AKP-11** in Psoriasis

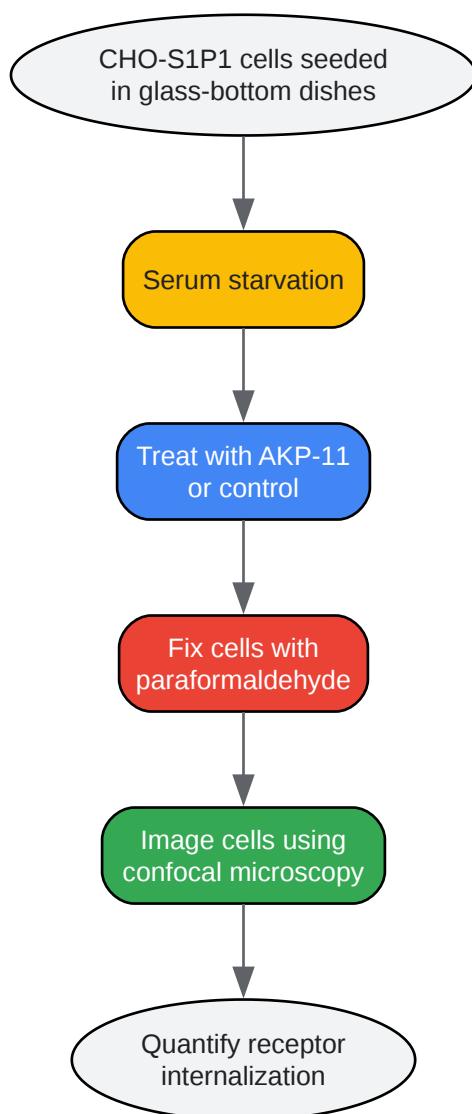
Parameter	Result
Study Design	Randomized, double-blind, placebo-controlled
Population	Healthy volunteers and patients with mild-to-moderate plaque psoriasis
Treatment	Daily topical application of AKP-11 ointment for 28 days
Primary Endpoints	Safety and tolerability
Efficacy Endpoint	Change in Local Psoriasis Severity Index (LPSI)

| Key Findings | - Safe and well-tolerated- Significant reduction in LPSI ($p=0.0016$ vs. baseline)- No detectable plasma levels of **AKP-11** |

Experimental Protocols

S1P1 Receptor Internalization Assay

This assay is designed to visually and quantitatively assess the ability of a compound to induce the internalization of the S1P1 receptor from the cell surface.



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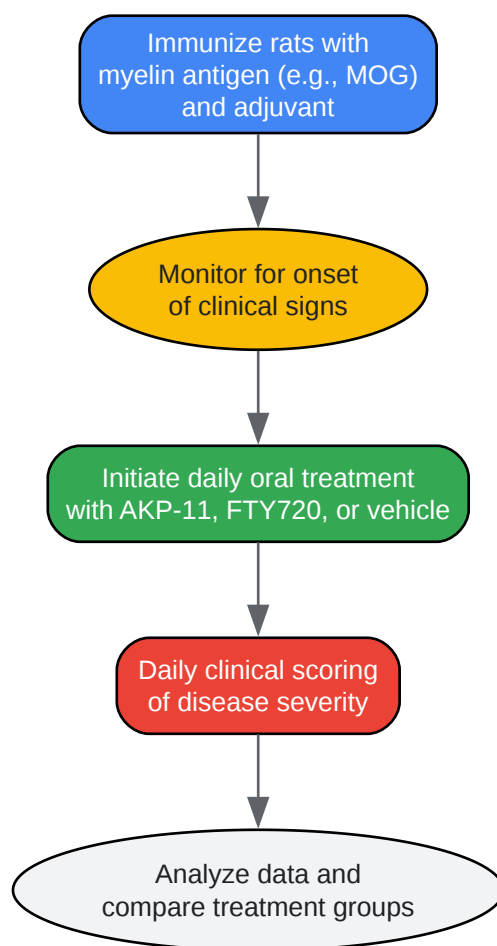
Figure 2: S1P1 Receptor Internalization Assay Workflow.

Methodology:

- **Cell Culture:** CHO-S1P1 cells are cultured in appropriate media supplemented with serum and antibiotics. For the assay, cells are seeded onto glass-bottom dishes suitable for microscopy.
- **Serum Starvation:** Prior to treatment, cells are serum-starved for a defined period (e.g., 2-4 hours) to minimize baseline receptor activation by S1P present in the serum.
- **Compound Treatment:** Cells are treated with various concentrations of **AKP-11**, a positive control (e.g., S1P), and a vehicle control for a specified time (e.g., 30-60 minutes) at 37°C.
- **Fixation:** Following treatment, cells are washed with phosphate-buffered saline (PBS) and fixed with a solution of paraformaldehyde.
- **Imaging:** The subcellular localization of the S1P1 receptor (often tagged with a fluorescent protein like GFP) is visualized using confocal microscopy.
- **Quantification:** Image analysis software is used to quantify the degree of receptor internalization. This can be done by measuring the ratio of intracellular to plasma membrane fluorescence intensity.

Experimental Autoimmune Encephalomyelitis (EAE) Model

The EAE model is induced in susceptible rodent strains to mimic the inflammatory and demyelinating pathology of multiple sclerosis.



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Figure 3: EAE Model and Treatment Workflow.

Methodology:

- Induction of EAE: Lewis rats are immunized with an emulsion containing a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG), and complete Freund's adjuvant (CFA).
- Disease Monitoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 represents no disease and 5 represents a moribund state.^[1]
- Treatment: Upon the onset of clinical signs (e.g., a clinical score of 1 or 2), animals are randomized into treatment groups and receive daily oral doses of **AKP-11**, FTY720, or a vehicle control.

- **Clinical Scoring:** Daily clinical scores are recorded for each animal throughout the study period.
- **Data Analysis:** The mean clinical scores for each treatment group are calculated and compared to assess the efficacy of the compounds in ameliorating disease severity.

Assessment of Lymphopenia

The effect of S1P1 agonists on peripheral blood lymphocyte counts is a key pharmacodynamic marker.

Methodology:

- **Blood Collection:** At specified time points after drug administration, blood samples are collected from the animals.
- **Lymphocyte Isolation:** Peripheral blood mononuclear cells (PBMCs) are isolated from the blood samples using density gradient centrifugation.
- **Flow Cytometry:** The isolated cells are stained with fluorescently labeled antibodies specific for different lymphocyte subpopulations (e.g., CD3+ for T-cells, CD4+ for helper T-cells, CD8+ for cytotoxic T-cells).
- **Analysis:** The percentage and absolute number of each lymphocyte subpopulation are determined using a flow cytometer. The results from the treated groups are compared to those of the vehicle-treated group to quantify the degree of lymphopenia.

Western Blot Analysis of AKT and ERK Phosphorylation

This technique is used to detect and quantify the levels of phosphorylated AKT and ERK, indicating the activation of their respective signaling pathways.

Methodology:

- **Cell Lysis:** CHO-S1P1 cells are treated with **AKP-11** or controls for various time points. Following treatment, the cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

- **Protein Quantification:** The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).
- **SDS-PAGE:** Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- **Protein Transfer:** The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:** The membrane is incubated with primary antibodies specific for the phosphorylated forms of AKT (pAKT Ser473) and ERK (pERK Thr202/Tyr204). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.
- **Detection:** The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of total AKT and ERK.

Conclusion

AKP-11 represents a promising next-generation S1P1 agonist with a distinct pharmacological profile compared to the first-in-class agent, FTY720. Its direct mechanism of action, high selectivity for S1P1, and favorable safety profile in preclinical studies suggest it could offer a valuable therapeutic option for a range of autoimmune diseases. The clinical data from the Phase 1 trial of topical **AKP-11** for psoriasis further support its potential as a safe and effective localized treatment. Further clinical development will be crucial to fully elucidate the therapeutic potential of **AKP-11** in various indications. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and early clinical development of **AKP-11**, intended to serve as a valuable resource for the scientific and drug development community.

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